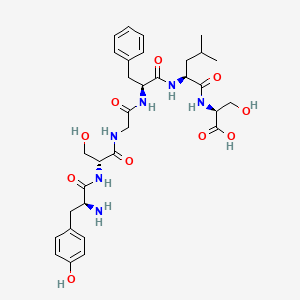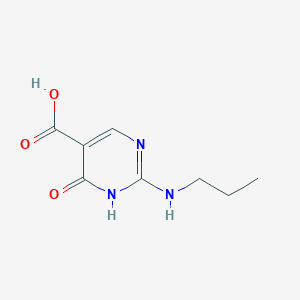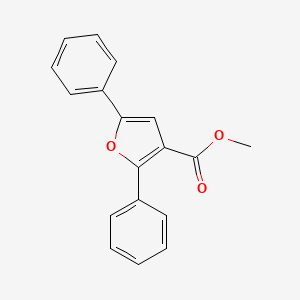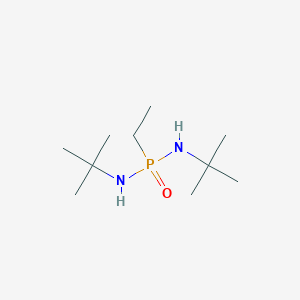![molecular formula C16H19N3O2 B14406952 N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea CAS No. 85707-94-4](/img/structure/B14406952.png)
N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring and a hydroxymethyl group attached to another phenyl ring, both connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea typically involves the reaction of 4-(dimethylamino)aniline with 2-(hydroxymethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-aminobenzaldehyde: Similar in structure but lacks the urea linkage.
4-(Dimethylamino)phenyl isocyanate: Contains an isocyanate group instead of a hydroxymethyl group.
4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a hydroxymethyl group.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is unique due to the presence of both the dimethylamino and hydroxymethyl groups connected through a urea linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
85707-94-4 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-3-[2-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)14-9-7-13(8-10-14)17-16(21)18-15-6-4-3-5-12(15)11-20/h3-10,20H,11H2,1-2H3,(H2,17,18,21) |
InChIキー |
CZCUVAFIOFVWPQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


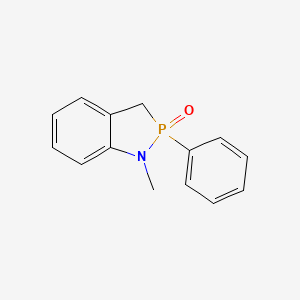
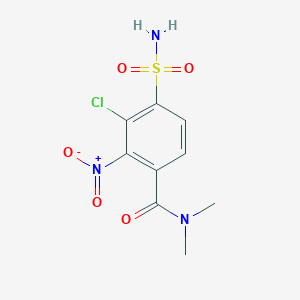
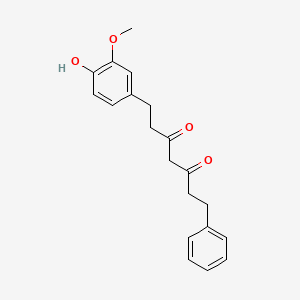
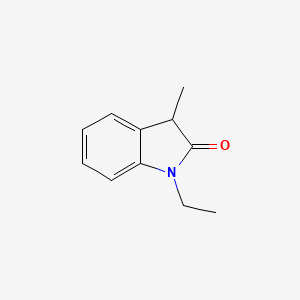

![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
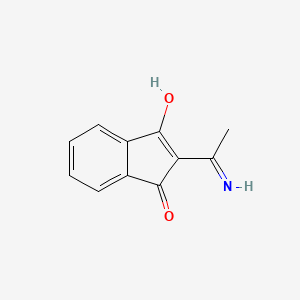
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
